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Compound Name:
2-(3,3-Difluorocyclobutyl)acetic

acid

Cat. No.: B1403950 Get Quote

The phosphatidylinositol-3-kinase (PI3K) signaling pathway is a critical regulator of numerous

cellular functions, including proliferation, survival, and metabolism.[1] Its dysregulation, often

through activating mutations in the PIK3CA gene, is a frequent event in various human

cancers, making it a prime target for therapeutic intervention.[1][2] Taselisib, also known as

GDC-0032 or RG7604, is a potent and selective, orally bioavailable inhibitor of class I PI3K

enzymes.[3][4] This guide provides a comprehensive technical overview of the characterization

of Taselisib, focusing on its mechanism of action, preclinical and clinical evaluation, and key

experimental protocols for its study.

Physicochemical Properties and Formulation
Taselisib is a benzoxepin derivative with the chemical name 2-{3-[2-(1-isopropyl-3-methyl-1H-

1,2-4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][3][5]oxazepin-9-yl]-1H-pyrazol-1-yl}-2-

methylpropanamide.[5] Key physicochemical data are summarized below.
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Property Value Reference

CAS Number 1282512-48-4 [4][5]

Molecular Formula C24H28N8O2 [4][5]

Molecular Weight 460.53 g/mol [3][4][5]

Solubility

Soluble in DMSO (≥23.05

mg/mL), sparingly soluble in

Ethanol (≥2.79 mg/mL with

gentle warming), and insoluble

in water.

[4][5]

For in vitro studies, stock solutions of Taselisib are typically prepared in dimethyl sulfoxide

(DMSO). For in vivo animal studies, it can be formulated as a suspension in vehicles such as

methylcellulose Tween (MCT).

Mechanism of Action: Selective PI3K Inhibition
Taselisib functions by targeting the ATP-binding pocket of the catalytic subunit of PI3K, thereby

inhibiting its kinase activity and subsequent downstream signaling events.[1][6] A distinguishing

feature of Taselisib is its isoform selectivity. It potently inhibits PI3Kα, PI3Kδ, and PI3Kγ

isoforms while demonstrating significantly less activity against the PI3Kβ isoform.[3][7] This β-

sparing profile is thought to contribute to its therapeutic window.[3]

The PI3K pathway is a central node in cell signaling, and its inhibition by Taselisib has profound

effects on downstream effectors. The following diagram illustrates the canonical PI3K signaling

pathway and the point of intervention by Taselisib.
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Caption: The PI3K Signaling Pathway and Inhibition by Taselisib.

Biochemical and Cellular Characterization
The potency and selectivity of Taselisib have been extensively characterized through

biochemical and cellular assays.
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Biochemical Potency
The inhibitory activity of Taselisib against different PI3K isoforms is typically determined using

in vitro kinase assays. A common method is a fluorescence polarization assay that measures

the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[3]

PI3K Isoform Ki (nM) IC50 (nM) Reference

PI3Kα 0.29 0.29 [3][5][8]

PI3Kβ 9.1 >8 [8]

PI3Kδ 0.12 0.12 [3][5][8]

PI3Kγ 0.97 0.97 [3][5][8]

Cellular Activity
The anti-proliferative effects of Taselisib have been demonstrated in various cancer cell lines,

with enhanced potency observed in those harboring PIK3CA mutations.[2][3][9]

Cell Line PIK3CA Status IC50 (nM) Reference

MCF7-neo/HER2 Mutant 2.5 [3][5]

MCF7 Mutant 4 [5]

PC3 PTEN null 31 [5]

Cal-33 H1047R mutant - [7]

Experimental Protocols
In Vitro Kinase Assay (Fluorescence Polarization)
This protocol outlines a typical fluorescence polarization assay to determine the IC50 of

Taselisib against PI3K isoforms.

Reagents and Materials:

Recombinant PI3K isoforms (e.g., PI3Kα, β, δ, γ)
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PIP2 substrate

ATP

Fluorescently labeled PIP3 probe (e.g., TAMRA-PIP3)

GRP-1 pleckstrin homology (PH) domain protein

Assay buffer (e.g., 10 mM Tris pH 7.5, 50 mM NaCl, 4 mM MgCl2, 1 mM DTT, 0.05%

CHAPS)

Taselisib stock solution in DMSO

384-well microplates

Procedure:

Prepare serial dilutions of Taselisib in DMSO.

Add the PI3K enzyme, PIP2, and ATP to the wells of the microplate.

Add the diluted Taselisib or DMSO (vehicle control) to the respective wells.

Incubate to allow the kinase reaction to proceed.

Stop the reaction and add the fluorescent PIP3 probe and GRP-1 PH domain protein.

Incubate to allow for binding equilibrium.

Measure fluorescence polarization using a suitable plate reader.

Data Analysis:

The decrease in fluorescence polarization is proportional to the amount of PIP3 produced.

Plot the percentage of inhibition against the logarithm of the Taselisib concentration.

Fit the data to a four-parameter logistic equation to determine the IC50 value.[3]
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Caption: Workflow for an In Vitro Kinase Assay.
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Cell Proliferation Assay
This protocol describes a method to assess the anti-proliferative effects of Taselisib on cancer

cell lines.

Reagents and Materials:

Cancer cell lines of interest

Complete cell culture medium

Taselisib stock solution in DMSO

96-well cell culture plates

Cell viability reagent (e.g., CellTiter-Glo®, MTT)

Procedure:

Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

Prepare serial dilutions of Taselisib in a complete culture medium.

Remove the old medium and add the medium containing different concentrations of

Taselisib or DMSO (vehicle control).

Incubate the cells for a specified period (e.g., 72 hours).

Add the cell viability reagent according to the manufacturer's instructions.

Measure the signal (luminescence or absorbance) using a plate reader.

Data Analysis:

Normalize the data to the vehicle-treated control.

Plot the percentage of cell viability against the logarithm of the Taselisib concentration.

Determine the IC50 value using non-linear regression analysis.
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In Vivo Characterization and Preclinical Studies
Taselisib has demonstrated robust anti-tumor activity in various preclinical xenograft models,

particularly those with PIK3CA mutations.[5][9]

Tumor Growth Inhibition: In a KPL-4 xenograft model, a single dose of 25 mg/kg Taselisib

suppressed the PI3K pathway for up to 24 hours.[1] In an MCF7-neo/Her2 xenograft model,

oral administration of Taselisib led to dose-dependent tumor growth inhibition and

regressions.[5]

Pharmacokinetics: Taselisib exhibits dose-proportional pharmacokinetics with a mean half-

life of approximately 40 hours in patients.[1][3]

Radiosensitization: Preclinical studies have shown that Taselisib can enhance the anti-tumor

effects of radiotherapy in head and neck squamous cell carcinomas with activating PIK3CA

alterations.[7] This is achieved by impairing DNA damage repair and prolonging G2-M arrest

following irradiation.[7]

Clinical Development and Therapeutic Applications
Taselisib has undergone extensive clinical evaluation, primarily in patients with advanced solid

tumors, including breast cancer.

Phase I Studies: Early-phase clinical trials established the safety profile and recommended

phase II dose of Taselisib.[1] Dose-limiting toxicities included diarrhea, hyperglycemia, and

rash.[1] Pharmacodynamic studies in patient tumor samples confirmed pathway inhibition at

doses of 3 mg and above.[1]

Phase III SANDPIPER Trial: This study evaluated Taselisib in combination with fulvestrant in

postmenopausal women with ER-positive, HER2-negative, PIK3CA-mutant advanced breast

cancer.[10][11] The combination therapy showed a modest improvement in progression-free

survival compared to fulvestrant alone (7.4 months vs. 5.4 months).[11] However, the

development of Taselisib was ultimately discontinued due to its modest clinical benefit and

tolerability profile.[12]

Combination Therapies: Taselisib has also been investigated in combination with other

targeted agents, such as HER2-directed therapies in HER2-positive breast cancer.[6]
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Conclusion
Taselisib (GDC-0032) is a well-characterized, potent, and selective β-sparing PI3K inhibitor. Its

preferential activity in PIK3CA-mutant cancers has been demonstrated in both preclinical and

clinical settings. While its development was halted, the extensive characterization of Taselisib

has provided valuable insights into the therapeutic targeting of the PI3K pathway and serves as

an important reference compound for ongoing research in this field.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing
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